

# Spectroscopic data for (R)-3-Quinuclidinol (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: (R)-3-Quinuclidinol hydrochloride

Cat. No.: B1317448

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An In-depth Technical Guide to the Spectroscopic Data of (R)-3-Quinuclidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Quinuclidinol, a vital chiral building block in the synthesis of numerous pharmaceuticals. The unique stereochemistry and functional groups of this bicyclic amine make it a valuable synthon, and thorough characterization using spectroscopic methods is essential for quality control and structural verification. This document outlines characteristic spectral data and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of organic compounds.<sup>[1][2]</sup> The following tables summarize the proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR spectral data for 3-Quinuclidinol. It is important to note that minor variations in chemical shifts can arise depending on the solvent and sample concentration.<sup>[3]</sup>

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum provides information about the chemical environment, connectivity, and relative number of protons in the molecule.<sup>[4]</sup>

Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity
H-3	~3.79	m
H-2, H-4 (axial)	~3.09	m
H-2, H-4 (equat.)	~2.57-2.89	m
H-5, H-7 (axial)	~1.95	m
H-5, H-7 (equat.)	~1.35-1.46	m
H-6 (endo)	~1.78	m
H-6 (exo)	~1.67	m
OH	~4.5	br s

Data compiled from multiple sources for the 3-Quinuclidinol structure. Specific shifts for the (R)-(-) enantiomer are consistent with these ranges.

[3][5]

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of distinct carbon environments within the molecule.[4]

Assignment	Chemical Shift ( $\delta$ ) ppm
C-3	68.5
C-2, C-4	47.5
C-5, C-7	25.8
C-6	20.5

Data for 3-Quinuclidinol.[3][6]

## Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of (R)-3-Quinuclidinol is as follows:[3][4]

- Sample Preparation: Weigh approximately 5-10 mg of (R)-3-Quinuclidinol and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.[3][4]
- Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).[3]
- Acquisition: The instrument's magnetic field is optimized through shimming.[3] For  $^1\text{H}$  NMR, a standard pulse sequence is used. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum, and a greater number of scans are usually required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[3]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier-transformed. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[1][3]

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7][8]

## IR Spectral Data

The key functional groups in (R)-3-Quinuclidinol, the hydroxyl group (-OH) and the tertiary amine, give rise to characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3300-3100	O-H stretch (alcohol)	Strong, Broad
~2950-2850	C-H stretch (alkane)	Strong
~1105	C-O stretch (sec-alcohol)	Strong
~1050	C-N stretch (tert-amine)	Medium

Data is characteristic for secondary alcohols and tertiary amines and consistent with the spectrum available from NIST.<sup>[9]</sup>

## Experimental Protocol for IR Spectroscopy

- Sample Preparation (ATR Method): As (R)-3-Quinuclidinol is a solid, the Attenuated Total Reflectance (ATR) technique is highly suitable.<sup>[3]</sup> A small amount of the solid powder is placed directly onto the ATR crystal.<sup>[3][10]</sup> A pressure arm is applied to ensure firm contact.  
<sup>[3]</sup>
- Background Spectrum: An initial spectrum of the empty ATR crystal is recorded as a background.
- Sample Spectrum: The sample spectrum is then acquired.
- Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum.<sup>[3]</sup> Baseline correction may be applied if necessary.<sup>[3]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.<sup>[11][12]</sup>

## Mass Spectrometry Data

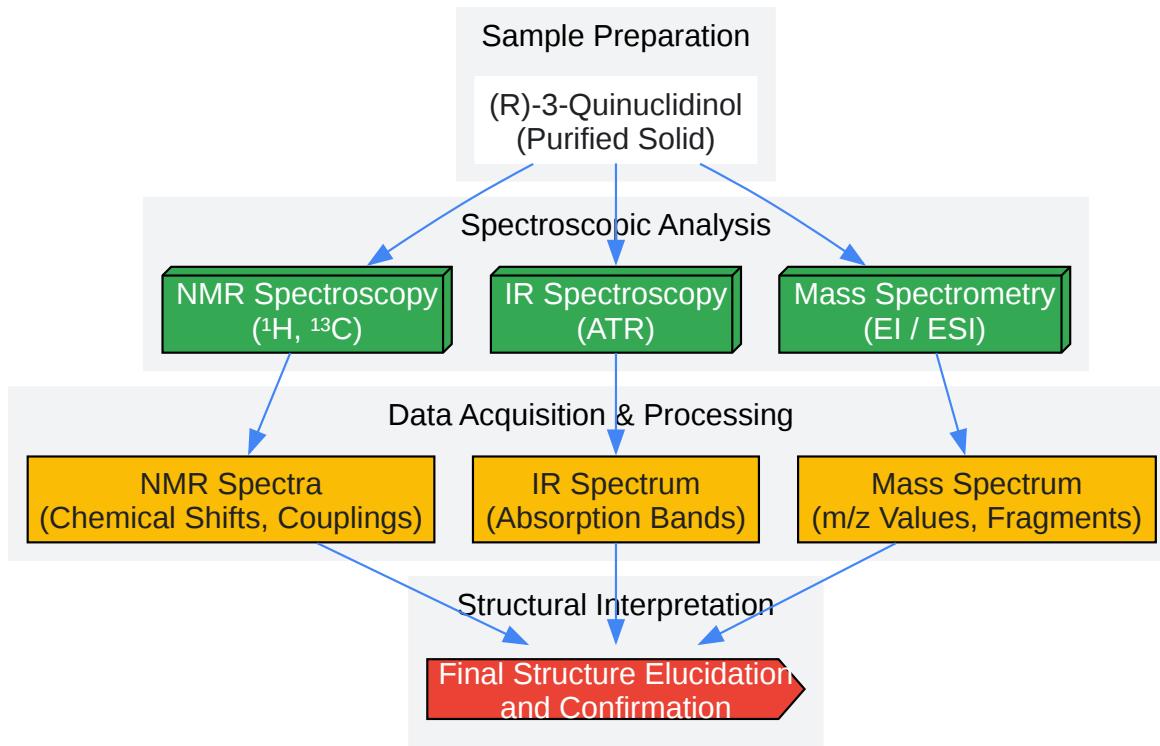
- Molecular Formula: C<sub>7</sub>H<sub>13</sub>NO[13][14]
- Molecular Weight: 127.18 g/mol [13][14]
- Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
- Key Fragments (EI):
  - m/z 127: Molecular ion (M<sup>+</sup>)[15]
  - m/z 96: Base peak, likely corresponding to the loss of CH<sub>2</sub>OH ([M-31]<sup>+</sup>)
  - m/z 82: Loss of C<sub>2</sub>H<sub>5</sub>O or C<sub>3</sub>H<sub>7</sub>
- Key Fragments (ESI):
  - m/z 128: Protonated molecule ([M+H]<sup>+</sup>)

## Experimental Protocol for Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., in the range of 10-100 µg/mL) using a volatile solvent compatible with the ionization source, such as methanol, acetonitrile, or water.[16] Ensure the sample is fully dissolved; filter if any solid particles are present to prevent instrument blockage.[16]
- Instrumentation: The solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC).[17]
- Ionization: The sample is ionized using an appropriate method. Electron Ionization (EI) involves bombarding the sample with high-energy electrons, often causing significant fragmentation.[12] Electrospray Ionization (ESI) is a softer technique that typically produces the protonated molecule ([M+H]<sup>+</sup>) with less fragmentation.[16]
- Analysis and Detection: The generated ions are separated by a mass analyzer based on their m/z ratio and are subsequently detected.[11]

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like (R)-3-Quinuclidinol using multiple spectroscopic techniques.



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Caption: A logical workflow for the structural analysis of (R)-3-Quinuclidinol.

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